molecular formula C11H16N2O B3058791 N-[3-(aminomethyl)phenyl]butanamide CAS No. 918810-69-2

N-[3-(aminomethyl)phenyl]butanamide

Cat. No. B3058791
CAS RN: 918810-69-2
M. Wt: 192.26 g/mol
InChI Key: IBKRIBSFDHCCTA-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of “N-[3-(aminomethyl)phenyl]butanamide” is represented by the formula C11H16N2O . This indicates that the compound contains 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“N-[3-(aminomethyl)phenyl]butanamide” has a molecular weight of 192.26 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Tyrosinase and Melanin Inhibition

A study synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides to evaluate their inhibitory potential against mushroom tyrosinase, a key enzyme in melanin production. These compounds, particularly one identified as 5b, showed significant inhibitory activity both in vitro and in vivo, reducing pigmentation in zebrafish. This research highlights the potential of these compounds for developing depigmentation drugs with minimal side effects H. Raza et al., 2019.

Dipeptidyl Peptidase IV Inhibition

Nitta et al. (2012) explored novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism. Their work led to the identification of potent DPP-4 inhibitors that effectively reduced blood glucose levels in an oral glucose tolerance test, indicating their utility in managing type 2 diabetes Aiko Nitta et al., 2012.

Chiral Synthesis

Wang and Tang (2009) focused on the efficient chiral synthesis of an enantiomer of N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide with high enantioselectivity, a β-receptor antagonist, showcasing the importance of precise molecular engineering in developing therapeutics with targeted biological activities Naixing Wang & Xinliang Tang, 2009.

Heterocyclic Compound Synthesis

Fadda et al. (2015) reviewed the synthesis and applications of 3-oxo-N-(pyridin-2-yl)butanamide compounds, highlighting their role as precursors for developing heterocyclic compounds with potential therapeutic applications. This work underlines the synthetic versatility and importance of these compounds in medicinal chemistry A. Fadda et al., 2015.

Future Directions

The future directions for “N-[3-(aminomethyl)phenyl]butanamide” are not specified in the sources I found. Given its use in proteomics research, it may continue to be used in the study of proteins and their functions .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-4-11(14)13-10-6-3-5-9(7-10)8-12/h3,5-7H,2,4,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKRIBSFDHCCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602692
Record name N-[3-(Aminomethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]butanamide

CAS RN

918810-69-2
Record name N-[3-(Aminomethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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